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molecular formula C10H12O6S B105753 Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 1822-66-8

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No. B105753
M. Wt: 260.27 g/mol
InChI Key: YOKOBAHUBJPMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06869729B1

Procedure details

EtOH (30 mL) was added to 2,5-dicarbethoxy-3,4-dihydroxythiophene (1 g). A solution of NaOH (4.0 g) in H2O (20 mL) was added and refluxed under N for 20 h. Upon cooling to ambient temperature the EtOH was removed by distillation and the residue was redissolved in H2O then acidified with 15% HClaq when a white ppt was obtained This product was collected by filtration and washed with cold H2O then crystallized from dilute MeOH to give colorless needles.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCO.[C:4]([C:9]1[S:10][C:11]([C:16]([O:18]CC)=[O:17])=[C:12]([OH:15])[C:13]=1[OH:14])([O:6]CC)=[O:5].[OH-].[Na+]>O>[C:16]([C:11]1[S:10][C:9]([C:4]([OH:6])=[O:5])=[C:13]([OH:14])[C:12]=1[OH:15])([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CCO
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OCC)C=1SC(=C(C1O)O)C(=O)OCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under N for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in H2O
CUSTOM
Type
CUSTOM
Details
was obtained This product
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
then crystallized from dilute MeOH
CUSTOM
Type
CUSTOM
Details
to give colorless needles

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C=1SC(=C(C1O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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